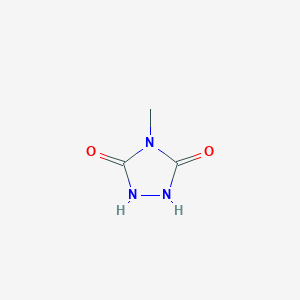

4-Methyl-1,2,4-triazolidine-3,5-dione

Description

Properties

IUPAC Name |

4-methyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOOWWMZMXBLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936791 | |

| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16312-79-1 | |

| Record name | Bicarbamimide, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016312791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,4-triazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-1,2,4-triazolidine-3,5-dione synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 4-Methyl-1,2,4-triazolidine-3,5-dione (MTAD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MTAD) is a highly reactive dienophile used in a variety of chemical transformations, including Diels-Alder reactions, ene reactions, and the functionalization of complex molecules.[1] Its high reactivity makes it a valuable reagent in organic synthesis and drug development. However, traditional synthesis methods for MTAD have often involved hazardous reagents, multiple tedious purification steps, and a final sublimation step to achieve high purity, limiting its scalability and accessibility.[2]

This technical guide details modern, scalable, and safer methods for the synthesis and purification of MTAD, focusing on a process that obviates the need for sublimation.[2] It provides detailed experimental protocols, quantitative data, and process diagrams to assist researchers in the efficient production of high-purity MTAD.

Synthesis and Purification Strategies

The synthesis of MTAD is typically a two-stage process: first, the synthesis of its precursor, 4-methylurazole, followed by its oxidation to MTAD.

Synthesis of 4-Methylurazole Precursor

A key development in MTAD synthesis is a scalable route that avoids toxic intermediates like methyl isocyanate.[2] This method proceeds through the formation of 4-methylurazole, which can be stored as a stable mixture with potassium chloride until needed for oxidation.

The overall workflow for this modern synthesis is depicted below.

Oxidation of 4-Methylurazole to MTAD

The final step is the oxidation of the 4-methylurazole precursor. This is a critical step where the stable urazole is converted into the highly reactive MTAD. Various oxidizing agents have been reported, with a common modern choice being N-bromosuccinimide (NBS) with a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane). Other methods have utilized agents like tert-butyl hypochlorite.[3][4]

The reaction pathway for the oxidation is shown below.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the scalable synthesis method.

| Parameter | Value | Notes | Reference |

| 4-Methylurazole Synthesis | |||

| Yield | 90% | Determined by ¹H NMR using an internal standard. | [2] |

| Purity | Analytically Pure Mixture | Used as a mixture with KCl for the subsequent step. | [2] |

| Melting Point | 233–235 °C | For the pure urazole. | [2] |

| MTAD Synthesis (Oxidation) | |||

| Yield | 73% | From the 4-methylurazole precursor. | [2] |

| Purity | High Purity | Achieved without sublimation. Reactivity is comparable to sublimed MTAD. | [2] |

Detailed Experimental Protocols

The following protocols are based on the scalable, sublimation-free synthesis method.[2]

Protocol 1: Synthesis of 4-Methylurazole

-

Intermediate Formation: Carbonyl diimidazole (CDI) and methylamine are reacted to bypass the generation of toxic methyl isocyanate.

-

Cyclization: The resulting intermediate is cyclized with semicarbazide hydrochloride in the presence of potassium carbonate (K₂CO₃). This step forms the potassium salt of 4-methylurazole.

-

Neutralization: The reaction mixture is neutralized with hydrochloric acid (HCl).

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Drying: The resulting solid, a mixture of 4-methylurazole and KCl, is rigorously dried under vacuum (<1 mbar) overnight and then in a vacuum desiccator for 2 days before use. The resulting mixture can be stored until the oxidation step is required.[2]

Protocol 2: Oxidation to this compound (MTAD)

This protocol is adapted from literature procedures for urazole oxidation.[2][3]

-

Reaction Setup: The dried 4-methylurazole/KCl mixture is suspended in a suitable solvent, such as dichloromethane (CH₂Cl₂), in a reaction flask protected from light.

-

Addition of Reagents: An oxidizing agent (e.g., N-bromosuccinimide) and a catalyst (e.g., DABCO) are added to the suspension at a controlled temperature (typically cooled in an ice bath).

-

Reaction: The reaction is stirred at low temperature. The progress of the reaction can be monitored by the disappearance of the white urazole solid and the formation of the characteristic red color of MTAD.

-

Workup: Once the reaction is complete, the reaction mixture is filtered to remove salts and byproducts.

-

Purification: The filtrate, containing the deep red MTAD, is concentrated under reduced pressure. The resulting red solid is MTAD, which can be used without further purification (such as sublimation). A comparison with sublimed MTAD showed only a minor decrease in yield (59% vs. 65%) in a subsequent catalytic reaction, with no loss in enantioselectivity.[2]

Conclusion

The synthesis of this compound can be achieved through a scalable and efficient process that avoids the use of highly toxic reagents and eliminates the need for sublimation.[2] By synthesizing a stable 4-methylurazole precursor that can be stored as a mixture with KCl, the workflow is streamlined. The subsequent oxidation yields high-purity MTAD suitable for use in sensitive chemical transformations. This guide provides the necessary data and protocols for researchers to implement this modern synthesis in their laboratories.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-1,2,4-triazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-1,2,4-triazolidine-3,5-dione (CAS RN: 16312-79-1). This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics of this heterocyclic compound. The guide details its chemical structure, and key physicochemical parameters, and outlines general experimental protocols for their determination. While specific biological activities for this compound are not extensively documented in current literature, this guide serves as a foundational resource for its potential applications.

Chemical Identity and Structure

This compound, also known as N-methylurazole, is a saturated heterocyclic compound. It is important to distinguish it from its unsaturated analog, 4-Methyl-1,2,4-triazoline-3,5-dione (CAS RN: 13274-43-6), which is a potent dienophile.[1][2][3] This guide focuses exclusively on the saturated compound.

-

IUPAC Name: this compound

-

Molecular Formula: C₃H₅N₃O₂[4]

-

Canonical SMILES: CN1C(=O)NNC1=O

-

InChI: InChI=1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8)[4]

-

InChIKey: XJOOWWMZMXBLAO-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 115.09 g/mol | [4] |

| Exact Mass | 115.038176411 Da | [4] |

| Melting Point | 233-237 °C | [3] |

| Boiling Point (Predicted) | 137.5 ± 23.0 °C | |

| Density (Predicted) | 1.71 ± 0.1 g/cm³ | |

| pKa (Predicted) | -3.61 ± 0.20 | |

| LogP (Predicted) | -0.9 | [4] |

| Solubility | DMSO (Slightly), Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol | [5] |

| Physical Form | Powder | [3] |

| Storage Temperature | Room Temperature | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in the literature. However, standard methodologies for organic compounds can be applied.

Synthesis of this compound

The synthesis of 1,2,4-triazolidine-3,5-dione derivatives can be achieved through various synthetic routes. A general and efficient one-pot synthesis involves the cyclocondensation of an appropriate aldehyde or ketone with thiosemicarbazide.[6] For the 4-methyl derivative, a suitable methyl-substituted starting material would be used. The reaction is often carried out in a green solvent like water and may be catalyzed by a mild and recyclable catalyst such as meglumine.[6] The product is typically purified by recrystallization from a suitable solvent like ethanol.[6]

Determination of Melting Point

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment.

References

- 1. 4-METHYL-1,2,4-TRIAZOLINE-3,5-DIONE | 13274-43-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 16312-79-1 [sigmaaldrich.com]

- 4. This compound | C3H5N3O2 | CID 177735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-METHYL-1,2,4-TRIAZOLINE-3,5-DIONE CAS#: 13274-43-6 [m.chemicalbook.com]

- 6. ias.ac.in [ias.ac.in]

4-Methyl-1,2,4-triazolidine-3,5-dione mechanism of action in cycloaddition reactions

An In-depth Technical Guide to the Mechanism of Action of 4-Methyl-1,2,4-triazolidine-3,5-dione (MTAD) in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MTAD), a member of the triazolinedione (TAD) family, is a highly reactive and versatile reagent extensively utilized in cycloaddition chemistry.[1][2] Its powerful dienophilic and enophilic nature enables it to participate in a variety of transformations, including Diels-Alder [4+2], ene, and [2+2] cycloadditions.[3] The high reactivity of MTAD is attributed to the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of its N=N double bond, making it an exceptional partner for a wide range of substrates. This technical guide provides a comprehensive overview of the mechanistic pathways of MTAD in these key cycloaddition reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Core Reaction Mechanisms

MTAD is a potent dienophile and enophile, readily reacting with conjugated dienes, alkenes possessing allylic hydrogens, and other unsaturated systems.[3][4][5] The primary modes of cycloaddition are the [4+2] Diels-Alder reaction and the ene reaction. In certain cases, these pathways can be competitive, with reaction outcomes influenced by factors such as substrate structure, solvent, and temperature.[6]

The Diels-Alder Reaction: A [4+2] Cycloaddition

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[4] MTAD is considered a "super-hot" dienophile due to its high reactivity, which is enhanced by the electron-withdrawing nature of the two adjacent carbonyl groups.[7] This reaction proceeds through a concerted mechanism where three pi bonds break, and two new sigma bonds and one new pi bond are formed simultaneously, creating a new six-membered ring.[7]

The general mechanism is a thermally allowed [π4s + π2s] cycloaddition.[4] Due to the presence of heteroatoms in the MTAD structure, this specific variant is classified as a hetero-Diels-Alder reaction.[7][8]

Caption: General mechanism of the [4+2] Diels-Alder reaction involving MTAD.

The Ene Reaction

The ene reaction involves an alkene with an allylic hydrogen (the ene) and an enophile (MTAD).[5] It is a pericyclic reaction that results in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift.[5] Similar to the Diels-Alder reaction, MTAD's high reactivity makes it an excellent enophile.[9] The reaction is believed to proceed through a concerted transition state.[10]

Caption: General mechanism of the ene reaction involving MTAD as the enophile.

Competing Mechanisms and Intermediates

The reaction of MTAD with certain substrates can be complex, involving intermediates and competing pathways rather than a single concerted step. For instance, the reaction of MTAD with β,β-dimethyl-p-methoxystyrene in chloroform yields both ene and [4+2] adducts.[6] The proposed mechanism suggests the initial formation of two distinct intermediates: an aziridinium imide that leads to the ene product, and an open zwitterion that gives rise to the [4+2] cycloadduct.[6]

The distribution of products can be highly dependent on reaction conditions. In the aforementioned reaction, lower temperatures favor the formation of the ene product, while higher temperatures lead to the [4+2]/ene diadducts becoming the major products.[6] This suggests that the ene reaction is entropically favored.[6] Furthermore, the choice of solvent can dramatically alter the outcome; in methanol, the zwitterionic intermediate is captured by the solvent, forming a methoxy adduct.[6]

Caption: Competing mechanistic pathways in the reaction of MTAD with specific alkenes.

Quantitative Data Summary

The efficiency and selectivity of MTAD cycloadditions are often high, though they vary with the substrate and reaction conditions.

| Reaction Type | Substrate | Conditions | Product(s) | Yield / Selectivity | Reference |

| [8+2] Cycloaddition | Heptafulvene | Methylene Chloride | Urazole Adduct | 50% Yield | [11][12] |

| Ene Reaction | β,β-dimethyl-p-methoxystyrene | Chloroform | Ene Adduct | >97% syn-selectivity | [6] |

| [4+2]/Ene Reaction | β,β-dimethyl-p-methoxystyrene | Chloroform | Diadducts | Formed with 20% loss of stereochemistry | [6] |

| Diels-Alder | Dihydroxanthones | Dichloromethane, RT | Adducts | Good Yields | [11][12] |

| Bioconjugation (Ene-type) | N-acetyl-L-tyrosine | DCM, HFIP (catalyst) | PTAD-Tyrosine Conjugate | 54-79% Yields (for various PTAD derivatives) | [13] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of MTAD and its use in a cycloaddition reaction.

Scalable Synthesis of this compound (MTAD)

This modern protocol avoids hazardous reagents like methyl isocyanate and purification by sublimation, making it safer and more scalable.[2][3]

Caption: Workflow for a modern, scalable synthesis of MTAD.

Methodology:

-

Step 1: Preparation of 4-Methylurazole. To a cooled (ice bath) and stirred mixture of the urazole precursor (1.0 equiv) and methanol (1.0 M), potassium carbonate (2.0 equiv) is added in one portion. The flask is fitted with a reflux condenser and heated to 65 °C for 12-14 hours.[3]

-

Step 2: Oxidation to MTAD. The resulting mixture containing 4-methylurazole is cooled, and an oxidizing agent such as tert-butyl hypochlorite (t-BuOCl) is added.[3]

-

Step 3: Isolation. Following oxidation, the reaction mixture is filtered to remove salts. The solvent is then removed from the filtrate under reduced pressure at a temperature below 35 °C.[3]

-

Step 4: Purification & Storage. The resulting bright pink solid is placed under high vacuum to remove residual solvent. The analytically pure MTAD is stored in a vial protected from light and moisture at -4 °C.[3]

General Protocol for Diels-Alder Reaction with a Phenolic Substrate

This protocol describes the reaction between a substituted phenol and MTAD, which proceeds via an initial cycloaddition followed by tautomerization.

Methodology:

-

Reactant Preparation: A solution of the phenolic substrate (e.g., 3,5-dimethylphenol derivative, 1.0 equiv) is prepared in a suitable solvent such as dichloromethane (CH₂Cl₂).[14]

-

Addition of MTAD: Solid MTAD (e.g., 3.1 equiv) is added to the stirring solution. The solution will typically turn deep red, characteristic of MTAD.[14]

-

Catalysis: An acid catalyst, such as trifluoroacetic acid (CF₃CO₂H, 3.1 equiv), is added via syringe to the reaction mixture.[14]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched, and the crude product is purified using standard laboratory techniques, such as column chromatography, to isolate the desired adduct.

Applications in Drug Development and Bioconjugation

The high reactivity and selectivity of triazolinediones, including MTAD and its phenyl-substituted analog (PTAD), make them valuable tools in bioconjugation. They exhibit remarkable chemoselectivity for the phenolic side chain of tyrosine residues in peptides and proteins.[13] This "click-like" reaction can proceed rapidly under mild conditions, enabling the labeling of complex biomolecules.[13]

The mechanism is often described as an ene-type reaction.[13] This strategy has been explored for labeling biomolecules with imaging agents, such as ¹⁸F for Positron Emission Tomography (PET), by incorporating the radioisotope into the triazolinedione structure.[13]

Conclusion

This compound is a uniquely powerful reagent for cycloaddition reactions. Its participation in concerted Diels-Alder and ene pathways, as well as more complex stepwise mechanisms involving ionic intermediates, provides a versatile toolkit for synthetic chemists. Understanding the factors that control these mechanistic pathways—such as temperature, solvent, and substrate electronics—is critical for achieving desired outcomes in the synthesis of complex molecules and the development of novel bioconjugation strategies. The continued exploration of MTAD's reactivity promises to unlock new applications in materials science, total synthesis, and pharmaceutical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a Scalable and Sublimation-Free Route to MTAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Scalable and Sublimation-Free Route to MTAD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Ene reaction - Wikipedia [en.wikipedia.org]

- 6. Stereochemistry in the reaction of 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) with beta,beta dimethyl-p-methoxystyrene. Are open biradicals the reaction intermediates? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 4-Methyl-1,2,4-triazolidine-3,5-dione: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1,2,4-triazolidine-3,5-dione, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document outlines the key spectral features obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application.

Spectroscopic Data Summary

The structural integrity and purity of this compound (also known as 4-methylurazole) can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, the proton and carbon-13 NMR spectra provide distinct signals corresponding to the methyl and carbonyl groups within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| N-CH₃ | ~2.9-3.0 | Singlet | DMSO-d₆ |

| N-H | ~10.5-11.5 | Broad Singlet | DMSO-d₆ |

Note: The chemical shifts are estimations based on data from structurally related compounds and may vary depending on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Solvent |

| N-CH₃ | ~25.0 | DMSO-d₆ |

| C=O | ~151-154 | DMSO-d₆ |

Note: The chemical shifts are estimations based on data from structurally related compounds and may vary depending on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Estimated Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3300 | Medium |

| C-H Stretch (methyl) | 2900-3000 | Medium |

| C=O Stretch (amide) | 1690-1780 | Strong |

Note: The absorption frequencies are estimations and can be influenced by the sample preparation method and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak is a key identifier.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃H₅N₃O₂ |

| Molecular Weight | 115.09 g/mol |

| Major Peak (m/z) | 115 ([M]⁺) |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific data. The following sections provide generalized protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A general one-pot synthesis method for 4-substituted-1,2,4-triazolidine-3,5-diones involves the reaction of an appropriate amine with triphosgene and ethyl carbazate, followed by cyclization.[1] For the synthesis of the 4-methyl derivative, methylamine would be the starting amine. The reaction typically proceeds by dissolving the amine and a base (e.g., cesium carbonate) in an anhydrous solvent like 1,4-dioxane. Triphosgene is added, followed by ethyl carbazate. The resulting intermediate is then cyclized, often by heating in an aqueous alkaline solution (e.g., KOH), followed by neutralization with acid to precipitate the product.[1]

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆, which contains a small amount of tetramethylsilane (TMS) as an internal standard. The data is processed to determine chemical shifts (δ) in parts per million (ppm) relative to TMS, and for ¹H NMR, the coupling constants (J) in Hertz (Hz) and signal multiplicities (e.g., singlet, doublet, triplet) are also determined.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which helps in confirming the elemental composition of the molecule.

Logical Workflow for Structural Confirmation

The structural elucidation of this compound follows a logical workflow where each spectroscopic technique provides complementary information to confirm the final structure.

Caption: Logical workflow for the synthesis and structural confirmation of this compound.

Experimental Workflow for Spectroscopic Analysis

The general workflow for obtaining the spectroscopic data involves a series of steps from sample preparation to data analysis.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Methyl-1,2,4-triazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-Methyl-1,2,4-triazolidine-3,5-dione, also known as Methylurazole. The information presented is collated from crystallographic data and spectroscopic studies to serve as a foundational resource for its application in research and development.

Crystal Structure

The three-dimensional arrangement of atoms in solid this compound has been determined by X-ray crystallography. The compound crystallizes in the orthorhombic system, belonging to the space group P b c a.[1] This centrosymmetric space group indicates that the molecule packs in the crystal lattice in a manner that includes an inversion center.

Crystallographic Data

The unit cell parameters and other key crystallographic data are summarized in the table below, based on the study by Tenon, J. A., Carles, M., & Aycard, J.-P. (1995).[1]

| Parameter | Value[1] |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 9.891 Å |

| b | 6.492 Å |

| c | 14.840 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 952.5 ų |

| Z | 8 |

| Calculated Density | 1.59 g/cm³ |

Molecular Geometry

The molecular structure of this compound consists of a five-membered triazolidine ring with two carbonyl groups at positions 3 and 5, and a methyl group attached to the nitrogen atom at position 4. The geometry of the ring and the substituent determines the molecule's overall shape and potential for intermolecular interactions.

-

The 1,2,4-triazolidine-3,5-dione ring is nearly planar.

-

The C=O bond lengths are characteristic of double bonds.

-

The N-N bond length is consistent with a single bond.

-

The C-N bond lengths within the ring are intermediate between single and double bond character due to resonance.

-

The geometry around the N-methyl group is tetrahedral.

Experimental Protocols

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. While the specific instrumental parameters for the original study are not detailed in the available literature, a general experimental protocol for such an analysis is outlined below.

General Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown from a saturated solution by slow evaporation of the solvent, or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities are integrated to produce a list of reflections with their Miller indices (h,k,l) and intensities.

-

Structure Solution: The processed data are used to solve the phase problem and generate an initial electron density map. This can be achieved through direct methods or Patterson methods.

-

Structure Refinement: The initial model of the crystal structure is refined by least-squares methods to improve the agreement between the observed diffraction pattern and the one calculated from the model. This process refines the atomic positions, and thermal parameters.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

Caption: General workflow for single-crystal X-ray crystallography.

References

In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Methyl-1,2,4-triazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methyl-1,2,4-triazolidine-3,5-dione, also known as N-methylurazole or MTAD, belongs to the class of urazoles, which are derivatives of 1,2,4-triazolidine-3,5-dione. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbonyl groups. MTAD is a potent dienophile and finds applications in Diels-Alder reactions and other cycloaddition chemistries. The thermal behavior of such energetic and reactive molecules is a critical parameter for their practical use, influencing reaction conditions, purification methods, and storage stability. This guide aims to consolidate the current understanding of the thermal characteristics of MTAD.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃O₂ | PubChem CID: 177735 |

| Molecular Weight | 115.09 g/mol | PubChem CID: 177735 |

| Appearance | White crystalline solid/powder | Sigma-Aldrich |

| Melting Point | 233-237 °C | Sigma-Aldrich |

| CAS Number | 16312-79-1 | Sigma-Aldrich |

Thermal Stability and Decomposition

Direct and specific studies detailing the thermal decomposition of this compound using techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) are not extensively reported in the available scientific literature. However, insights into its thermal stability can be drawn from the behavior of analogous compounds and general knowledge of azole-rich materials.

Generally, the thermal stability of azole compounds is influenced by factors such as the nature of substituents, the presence of functional groups that can undergo exothermic decomposition (like nitro groups), and intermolecular interactions like hydrogen bonding. For N-substituted urazoles, the decomposition is likely to initiate with the cleavage of the bonds within the triazolidine ring.

For the closely related compound, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), the melting point is reported as 165-170 °C with decomposition. This suggests that the triazoline-3,5-dione core may be susceptible to thermal degradation at elevated temperatures. The higher melting point of MTAD (233-237 °C) could imply greater thermal stability compared to its phenyl analog, potentially due to differences in crystal packing and intermolecular forces.

Studies on other nitrogen-rich heterocyclic compounds, such as tetrazoles and triazoles, indicate that thermal decomposition often proceeds with the elimination of nitrogen gas (N₂), which is a highly exothermic process. The introduction of certain functional groups can either enhance or reduce thermal stability.

Without specific experimental data for MTAD, it is hypothesized that its decomposition would likely involve the fragmentation of the triazolidine ring, potentially leading to the formation of gaseous products such as nitrogen, carbon monoxide, and isocyanates.

Experimental Protocols

The synthesis of this compound (MTAD) is typically achieved through a two-step process involving the synthesis of the precursor, 4-methylurazole, followed by its oxidation. The following protocols are based on well-established procedures for the synthesis of urazoles and their subsequent oxidation.

Synthesis of 4-Methylurazole

This procedure is adapted from the synthesis of 4-phenylurazole and is applicable to the synthesis of 4-methylurazole by substituting phenyl isocyanate with methyl isocyanate.

Materials:

-

Ethyl carbazate

-

Methyl isocyanate

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Anhydrous 1,4-dioxane or a similar inert solvent

Procedure:

-

In a reaction vessel, dissolve ethyl carbazate in anhydrous 1,4-dioxane.

-

Slowly add methyl isocyanate to the solution while stirring. An exothermic reaction may occur, and the temperature should be controlled.

-

Continue stirring the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). This step forms the intermediate 4-methyl-1-carbethoxysemicarbazide.

-

After the formation of the intermediate, the solvent is evaporated.

-

The residue is then treated with an aqueous solution of potassium hydroxide (e.g., 5 M KOH) and refluxed for several hours to induce cyclization.

-

After cooling the reaction mixture in an ice bath, it is acidified with concentrated hydrochloric acid to a pH of 1-2.

-

The precipitated white solid, 4-methylurazole, is collected by filtration, washed with cold water, and dried.

Oxidation of 4-Methylurazole to this compound (MTAD)

The final step involves the oxidation of 4-methylurazole. Various oxidizing agents can be used for this purpose.

Materials:

-

4-Methylurazole

-

tert-Butyl hypochlorite or another suitable oxidizing agent

-

Anhydrous solvent (e.g., dichloromethane, acetone)

Procedure:

-

Suspend 4-methylurazole in a suitable anhydrous solvent in a reaction vessel protected from light.

-

Cool the suspension in an ice bath.

-

Slowly add the oxidizing agent (e.g., tert-butyl hypochlorite) to the cooled suspension with vigorous stirring.

-

The reaction progress is indicated by a color change as the bright red MTAD is formed.

-

Once the reaction is complete, the product can be isolated. Due to the reactivity of MTAD, it is often generated and used in situ. If isolation is required, careful removal of the solvent under reduced pressure at low temperature is necessary. The product is a solid that should be stored in the dark and at low temperatures to prevent degradation.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of MTAD.

Hypothesized Decomposition Relationship

Caption: Potential thermal decomposition pathway of MTAD.

Conclusion

This compound is a valuable reagent in organic synthesis. While its high reactivity is well-documented, a detailed understanding of its thermal stability and decomposition mechanisms remains an area requiring further investigation. The provided synthesis protocols offer a clear pathway for its preparation. Based on the thermal behavior of analogous compounds, it is prudent to handle and store MTAD at low temperatures and away from light to ensure its stability and prevent unwanted decomposition. Future studies employing thermal analysis techniques are necessary to provide quantitative data on the thermal profile of this important molecule, which will be invaluable for its broader application in various fields of chemical research and development.

Navigating the Chemistry of 4-Methyl-1,2,4-triazolidine-3,5-dione: An In-Depth Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for handling 4-Methyl-1,2,4-triazolidine-3,5-dione (MTAD). Given its classification and reactivity, a thorough understanding of its hazard profile, proper handling procedures, and emergency responses is critical for ensuring a safe laboratory environment. This document synthesizes available safety data, outlines general toxicological testing methodologies, and provides logical workflows for risk assessment and handling.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃H₃N₃O₂ |

| Molecular Weight | 113.07 g/mol |

| CAS Number | 13274-43-6 |

| Appearance | Solid |

| Synonyms | 4-Mtad |

Hazard Identification and Classification

MTAD is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 2: GHS Classification

| Classification | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 |

Table 3: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[1] |

| Hazard | H319 | Causes serious eye irritation.[1] |

| Hazard | H335 | May cause respiratory irritation.[1] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| Precautionary | P264 | Wash skin thoroughly after handling.[1] |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area.[1] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing.[1] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Precautionary | P312 | Call a POISON CENTER or doctor if you feel unwell.[1] |

| Precautionary | P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] |

| Precautionary | P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |

| Precautionary | P362 | Take off contaminated clothing and wash before reuse.[1] |

| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| Precautionary | P405 | Store locked up.[1] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.[2]

Principle: The test substance is administered orally to a group of experimental animals at one of the defined doses. The presence or absence of compound-related mortality in a step determines the next step, which may involve dosing at a higher or lower fixed dose.[2]

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.[2]

-

Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water. They should be fasted prior to dosing (e.g., overnight for rats).[3]

-

Dose Preparation: The test substance is typically administered via gavage. The concentration should be prepared in a suitable vehicle.

-

Dosing Procedure: A stepwise procedure is used with three animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[4]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1]

-

Data Analysis: The results allow for the classification of the substance into a GHS category for acute toxicity.[4]

Skin and Eye Irritation Assessment

Standardized guidelines exist for the assessment of skin and eye irritation potential.

Skin Irritation/Corrosion (Based on OECD Guideline 404):

-

Principle: The substance is applied to the skin of a single animal to determine if it is corrosive. If not corrosive, the test proceeds with additional animals to assess for irritation.[5]

-

Methodology: A small amount of the test substance is applied to a shaved area of the skin of an albino rabbit and covered with a gauze patch. The exposure duration is typically up to 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal.

Eye Irritation/Corrosion (Based on OECD Guideline 405):

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an experimental animal. The other eye serves as a control.

-

Methodology: A small, measured amount of the substance is applied to one eye of an albino rabbit. The eyes are examined at specific intervals.

-

Observations: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.

In Vitro Cytotoxicity Assessment

In vitro assays are crucial for the initial screening of a compound's toxicity at the cellular level.[6]

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[6]

-

Methodology:

-

Cells are seeded in a 96-well plate and incubated.

-

The cells are then treated with various concentrations of the test compound.

-

After an incubation period, the MTT reagent is added.

-

Following another incubation, a solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader.

-

-

Data Analysis: Cell viability is calculated as a percentage relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined.[6]

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Table 4: Personal Protective Equipment (PPE) and Engineering Controls

| Control | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[7] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |

| Skin Protection | Wear appropriate chemical-resistant gloves and a lab coat.[1] |

| Respiratory Protection | If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Visualized Workflows

General Laboratory Handling Workflow

The following diagram illustrates a general workflow for safely handling this compound in a research setting.

Caption: A flowchart outlining the key steps for the safe handling of MTAD.

General Toxicological Assessment Workflow

For novel or under-characterized compounds like this compound, a structured approach to toxicological assessment is essential. The following diagram presents a logical workflow for such an evaluation.

Caption: A logical workflow for the toxicological assessment of a chemical.

Conclusion

This compound is a valuable reagent in organic synthesis but requires careful management due to its hazardous properties. Researchers, scientists, and drug development professionals must adhere to the safety guidelines outlined in this document and consult the relevant Safety Data Sheets before handling this compound. A comprehensive understanding of its reactivity and potential hazards, coupled with diligent laboratory practices, is paramount for ensuring a safe and productive research environment. While specific biological pathway interactions and detailed toxicological data for this compound are limited, the general assessment protocols provided offer a robust framework for its evaluation.

References

- 1. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. United States regulatory requirements for skin and eye irritation testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

The Dawn of Insulin Sensitizers: A Technical History of Thiazolidinedione Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidinediones (TZDs), a class of oral antihyperglycemic agents, revolutionized the management of type 2 diabetes by directly targeting insulin resistance. This technical guide provides an in-depth exploration of the historical development and discovery of these pivotal compounds. From their serendipitous origins in a search for lipid-lowering agents to the elucidation of their molecular mechanism as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), this document traces the key scientific milestones. Detailed methodologies for the seminal in vitro and in vivo experiments that defined their pharmacological profile are presented, alongside a comprehensive summary of the quantitative data that established their potency and efficacy. Signaling pathways and experimental workflows are visually rendered to provide a clear understanding of the scientific journey that brought this important class of drugs from the laboratory to the clinic.

A Serendipitous Beginning: The Discovery of Thiazolidinediones

The story of thiazolidinediones begins not in a quest for a diabetes treatment, but in the pursuit of novel lipid-lowering agents. In the late 1970s, scientists at Takeda Chemical Industries in Japan were synthesizing and screening analogs of clofibrate, a drug known for its triglyceride-lowering effects.[1] During this research, they observed that certain compounds containing a thiazolidinedione moiety exhibited unexpected glucose-lowering activity in diabetic and obese mice.[2]

This serendipitous discovery led to the synthesis and evaluation of a series of thiazolidinedione derivatives. The first of these to be extensively studied was ciglitazone . While it demonstrated the ability to ameliorate hyperglycemia in animal models of insulin resistance, its potency was not deemed sufficient for clinical development.[1] However, the unique mechanism of action, which appeared to enhance insulin sensitivity rather than stimulate insulin secretion, sparked significant interest and laid the groundwork for the development of more potent second-generation compounds.[2][3]

This pioneering work at Takeda led to the development of pioglitazone , a more potent analog of ciglitazone.[2] Around the same time, other pharmaceutical companies were also exploring this novel class of compounds. Sankyo developed troglitazone , which in 1997 became the first thiazolidinedione to receive FDA approval for the treatment of type 2 diabetes.[1] However, troglitazone was later withdrawn from the market due to concerns about idiosyncratic hepatotoxicity. Subsequently, rosiglitazone , developed by SmithKline Beecham (now GlaxoSmithKline), and pioglitazone were approved in 1999 and have been used in clinical practice for many years.[1]

Unraveling the Mechanism: The Identification of PPAR-γ as the Molecular Target

For several years after their initial discovery, the precise molecular target of thiazolidinediones remained elusive. The breakthrough came in the mid-1990s when two independent research groups identified the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ) as the direct molecular target of these drugs.[4][5]

PPARγ is a ligand-activated transcription factor that plays a critical role in adipogenesis (the formation of fat cells) and the regulation of glucose and lipid metabolism.[6] Upon binding by an agonist, such as a thiazolidinedione, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

The activation of PPARγ by thiazolidinediones leads to a cascade of downstream effects that collectively improve insulin sensitivity. These include:

-

Enhanced Glucose Uptake: Increased expression of glucose transporters, particularly GLUT4, in muscle and adipose tissue, facilitating the uptake of glucose from the bloodstream.

-

Adipocyte Differentiation and Lipid Metabolism: Promotion of the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids. This leads to a decrease in circulating free fatty acids, which are known to contribute to insulin resistance in muscle and liver.

-

Modulation of Adipokine Secretion: Altered secretion of adipokines, hormones produced by adipose tissue. For example, TZDs increase the production of adiponectin, an insulin-sensitizing hormone, and decrease the production of TNF-α, a pro-inflammatory cytokine that contributes to insulin resistance.

The discovery of PPARγ as the target of thiazolidinediones was a landmark achievement, providing a molecular basis for their insulin-sensitizing effects and opening up new avenues for the development of more selective and potent PPARγ modulators.

Quantitative Pharmacology of Early Thiazolidinediones

The following tables summarize the key quantitative data from seminal studies that characterized the binding affinity and functional potency of the first-generation thiazolidinediones.

| Compound | Binding Affinity (Ki) for PPARγ | Assay Type | Reference |

| Rosiglitazone (BRL 49653) | ~40 nM | Radioligand Binding Assay (Scatchard Analysis) | [7] |

| Pioglitazone | Not reported in early seminal studies | ||

| Troglitazone | Not reported in early seminal studies | ||

| Ciglitazone | >10 µM | Radioligand Binding Assay (Competition) | [7] |

| Compound | Potency (EC50) for PPARγ Activation | Assay Type | Reference |

| Rosiglitazone (BRL 49653) | ~30 nM | Chimeric Receptor Reporter Assay (CV-1 cells) | [7] |

| Pioglitazone | ~500 nM | Chimeric Receptor Reporter Assay (CV-1 cells) | [7] |

| Troglitazone | ~700 nM | Chimeric Receptor Reporter Assay (CV-1 cells) | [7] |

| Ciglitazone | ~3 µM | Chimeric Receptor Reporter Assay (CV-1 cells) | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments that were instrumental in the discovery and characterization of thiazolidinediones.

In Vitro Assays

This assay was crucial for determining the binding affinity of thiazolidinediones to their molecular target, PPARγ.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled thiazolidinediones by measuring their ability to compete with a radiolabeled ligand for binding to the PPARγ ligand-binding domain (LBD).

Materials:

-

Purified recombinant PPARγ LBD

-

Radiolabeled PPARγ agonist (e.g., [³H]BRL 49653)

-

Unlabeled thiazolidinedione test compounds

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM dithiothreitol)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of the unlabeled test compounds.

-

In a multi-well plate, combine the purified PPARγ LBD, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled ligand).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the unlabeled test compound.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

This assay was instrumental in demonstrating that thiazolidinediones act as agonists, activating the transcriptional activity of PPARγ.

Objective: To measure the ability of thiazolidinediones to activate PPARγ-mediated gene transcription using a reporter gene system.

Materials:

-

Mammalian cell line (e.g., CV-1, HEK293)

-

Expression vector for a chimeric receptor containing the GAL4 DNA-binding domain fused to the PPARγ LBD.

-

Reporter vector containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

Transfection reagent

-

Cell culture medium and reagents

-

Thiazolidinedione test compounds

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the chimeric receptor expression vector and the luciferase reporter vector using a suitable transfection reagent.

-

After transfection, replace the medium with fresh medium containing varying concentrations of the thiazolidinedione test compounds or vehicle control.

-

Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity as a function of the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the resulting dose-response curve.

In Vivo Assays

These in vivo studies were essential for demonstrating the antihyperglycemic effects of thiazolidinediones in a whole-animal system.

Objective: To evaluate the effect of thiazolidinedione administration on blood glucose levels in a genetically diabetic and insulin-resistant mouse model (e.g., db/db mice).

Materials:

-

Diabetic mice (e.g., male C57BL/KsJ-db/db mice) and their lean littermates as controls.

-

Thiazolidinedione test compounds formulated for oral administration (e.g., in a vehicle such as 0.5% carboxymethyl cellulose).

-

Blood glucose monitoring system (glucometer and test strips).

-

Oral gavage needles.

Protocol:

-

Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

-

Randomly assign the diabetic mice to treatment groups (vehicle control and different doses of the test compound).

-

Administer the test compounds or vehicle to the mice daily by oral gavage for a specified period (e.g., 4-14 days).

-

Monitor food and water intake and body weight of the animals throughout the study.

-

At specified time points (e.g., before the first dose and at the end of the treatment period), collect blood samples from the tail vein of non-fasted animals.

-

Measure the blood glucose concentration using a glucometer.

-

At the end of the study, plasma samples can also be collected for the measurement of insulin, triglycerides, and free fatty acids.

-

Analyze the data by comparing the changes in blood glucose levels in the treated groups to the vehicle control group.

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of Thiazolidinedione Action

Caption: Thiazolidinedione signaling pathway via PPARγ activation.

Experimental Workflow for PPARγ Competitive Binding Assay

Caption: Workflow for the PPARγ competitive binding assay.

Experimental Workflow for In Vivo Glucose-Lowering Assay

Caption: Workflow for the in vivo glucose-lowering assay.

Conclusion

The discovery and development of thiazolidinediones represent a paradigm shift in the treatment of type 2 diabetes. From a serendipitous observation in a drug screening program to the elucidation of a novel molecular mechanism of action, the story of TZDs is a testament to the power of scientific inquiry. By directly targeting insulin resistance through the activation of PPARγ, these agents have provided a valuable therapeutic option for millions of patients worldwide. The experimental methodologies detailed in this guide laid the foundation for our understanding of this important class of drugs and continue to inform the development of new generations of insulin sensitizers.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Synthetic Versatility of 4-Methyl-1,2,4-triazolidine-3,5-dione (MTAD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,4-triazolidine-3,5-dione (MTAD), a highly reactive dienophile and enophile, has emerged as a versatile reagent in organic synthesis. Its potent reactivity towards a wide array of functional groups, often under mild conditions, has made it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic utility of MTAD, focusing on its key applications, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and execution of novel synthetic strategies.

Synthesis of this compound (MTAD)

A reliable and scalable synthesis of MTAD is crucial for its widespread application. The following protocol, adapted from Organic Syntheses, provides a detailed procedure for its preparation.[1]

Experimental Protocol: Synthesis of this compound

This synthesis involves the oxidation of 4-methylurazole.

Materials:

-

4-Methylurazole

-

tert-Butyl hypochlorite

-

Ethyl acetate

Procedure:

-

A solution of 4-methylurazole in ethyl acetate is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

-

The solution is cooled in an ice bath.

-

tert-Butyl hypochlorite is added dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the white precipitate of 4-methylurazole and the formation of a red solution of MTAD.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by sublimation at 50 °C (0.1 mm) to afford pure this compound as a red solid.

Note: 4-Substituted-1,2,4-triazolidine-3,5-diones can also be synthesized via one-pot procedures from anilines, triphosgene, and ethyl carbazate in the presence of a base like cesium carbonate, with yields ranging from moderate to good.[2]

Key Synthetic Applications of MTAD

MTAD participates in a variety of chemical transformations, most notably cycloaddition and ene reactions. Its high reactivity allows these reactions to proceed with a diverse range of substrates, often with high regio- and stereoselectivity.

Diels-Alder Reactions

MTAD is an exceptionally reactive dienophile in [4+2] cycloaddition reactions, readily reacting with a wide range of dienes to form stable adducts.[3] These reactions are typically fast and occur under mild conditions.

Table 1: Examples of Diels-Alder Reactions with MTAD

| Diene | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclopentadiene | 3-Methyl-3,5,7-triazatricyclo[5.2.1.02,6]dec-8-ene-4,6-dione | Dichloromethane, rt, 10 min | >95 | N/A |

| 1,3-Butadiene | 5-Methyl-1,3,5-triazabicyclo[4.4.0]dec-8-ene-2,4-dione | Dichloromethane, rt, 30 min | ~90 | N/A |

| Anthracene | 9,10-Ethenoanthracene-11,12-dicarboxylic acid, N-methylimide | Benzene, reflux, 1 h | >90 | N/A |

| Heptafulvene | [8+2]-cycloadduct urazole | Methylene chloride | 50 | [3] |

Note: "N/A" indicates that while the reaction is well-established, a specific literature source with this exact quantitative data was not found in the provided search results.

Ene Reactions

MTAD is a potent enophile, readily participating in ene reactions with alkenes possessing an allylic hydrogen. This reaction provides a powerful method for the allylic functionalization of olefins.

Table 2: Examples of Ene Reactions with MTAD

| Alkene | Product | Reaction Conditions | Yield (%) | Reference |

| β,β-Dimethyl-p-methoxystyrene | Two stereoisomeric [4+2]/ene diadducts | Chloroform | N/A | [3] |

| β-Pinene | Urazole adduct | N/A | N/A | [4] |

Note: "N/A" indicates that specific quantitative data was not available in the provided search results, although the reaction is reported.

Homo-Diels-Alder Reactions

MTAD undergoes [2+2+2] cycloaddition, also known as a homo-Diels-Alder reaction, with bicycloalkadienes to produce structurally complex, strained heterocyclic compounds.[5]

Materials:

-

Disubstituted bicyclo[2.2.1]hepta-2,5-diene

-

This compound (MTAD)

-

Dichloromethane

Procedure:

-

The bicycloalkadiene is dissolved in dichloromethane in a round-bottom flask.

-

A solution of MTAD in dichloromethane is added dropwise to the stirred solution of the diene at room temperature.

-

The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the homo-Diels-Alder adduct.

Table 3: Example of a Homo-Diels-Alder Reaction with MTAD

| Diene | Product | Reaction Conditions | Yield (%) | Reference |

| Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Corresponding homo-Diels-Alder adduct | Dichloromethane, rt | 55 | [5] |

Reactions with Aromatic Compounds

Under photochemical conditions, MTAD can react with aromatic compounds such as benzene to form cycloadducts. This reactivity has been exploited for novel synthetic applications.

Use as a Protecting Group

The high reactivity of MTAD in ene reactions can be strategically employed to protect reactive sites in a molecule, enabling transformations at other positions. For instance, in the total synthesis of (+)-okaramine N, an N-H allylic bond was protected by an ene reaction with MTAD. This allowed for a regioselective photooxidation of a tethered indole moiety. The MTAD protecting group was subsequently removed via a retro-ene reaction.[4]

Conclusion

This compound is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its high reactivity in cycloaddition and ene reactions, often proceeding with high efficiency and selectivity under mild conditions, makes it an invaluable tool for the construction of complex molecules. The ability to employ MTAD as a protecting group further enhances its synthetic utility. This guide has provided an overview of the key synthetic applications of MTAD, supported by quantitative data and detailed experimental protocols, to aid researchers in leveraging the full potential of this remarkable reagent in their synthetic endeavors. Further exploration into its reactivity with other functional groups and its application in diverse synthetic contexts is an active area of research with the potential to unlock new and innovative synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]

- 3. acgpubs.org [acgpubs.org]

- 4. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

- 5. Exploring the Limits of Reactivity of N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) with Disubstituted Bicycloalkadienes in the Homo-Diels–Alder Reaction | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for 4-Methyl-1,2,4-triazolidine-3,5-dione in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,4-triazolidine-3,5-dione (MTAD) is a highly reactive dienophile widely employed in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its strong electrophilicity, driven by the two electron-withdrawing carbonyl groups, allows for rapid and efficient reactions with a wide range of conjugated dienes under mild conditions. This reactivity makes MTAD a valuable reagent in organic synthesis for the construction of complex nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. These application notes provide detailed protocols for the use of MTAD in Diels-Alder reactions with various dienes, a summary of representative quantitative data, and visualizations of the reaction mechanism and experimental workflows.

General Considerations for Handling MTAD

This compound is a bright pink solid and should be handled with care. It is sensitive to moisture and light. It is recommended to store MTAD in a vial protected from light and condensation in a freezer at -4 °C.[1] All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization of MTAD

A scalable and safe route for the synthesis of MTAD has been developed, avoiding the use of hazardous reagents like methyl isocyanate.[1] The final product can be purified by filtration, circumventing the need for sublimation.[1]

Key Characterization Data for MTAD: [1]

| Property | Value |

| Appearance | Bright pink solid |

| Melting Point | 99–101 °C |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.24 (s, 3H) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 159.3, 26.9 |

| IR (cm⁻¹) | 3038, 1770, 1713, 1439, 1379, 1271, 949, 738 |

The Diels-Alder Reaction with MTAD: Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted pericyclic reaction involving the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. In the case of MTAD, the electron-withdrawing nature of the triazolidine-3,5-dione ring system significantly lowers the energy of its LUMO, facilitating a rapid reaction with electron-rich dienes.

A key stereochemical feature of the Diels-Alder reaction is the "endo rule," which states that the dienophile's substituents with π-systems tend to orient themselves under the diene in the transition state. This is due to favorable secondary orbital interactions. Consequently, the endo adduct is often the kinetic product, formed faster, even though the exo adduct may be thermodynamically more stable due to reduced steric hindrance. The ratio of endo to exo products can be influenced by reaction temperature, solvent, and the presence of Lewis acid catalysts.

Caption: General mechanism of the Diels-Alder reaction.

Experimental Protocols

The following protocols are representative examples of Diels-Alder reactions involving MTAD with different types of dienes. Researchers should note that reaction times and purification methods may need to be optimized for specific substrates.

Protocol 1: Reaction of MTAD with a Cyclic Diene (Cyclopentadiene)

This protocol is adapted from a procedure for the reaction of the phenyl analog of MTAD (PTAD) with cyclopentadiene.[2][3]

Materials:

-

This compound (MTAD)

-

Freshly distilled cyclopentadiene (prepared by cracking dicyclopentadiene)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve MTAD (1.0 mmol) in anhydrous DCM (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of freshly distilled cyclopentadiene (1.1 mmol) in anhydrous DCM (5 mL) to the MTAD solution with stirring.

-

The characteristic pink color of MTAD should disappear almost instantaneously, indicating a rapid reaction.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Reaction of MTAD with an Acyclic Diene (Isoprene)

This is a general procedure that can be adapted for volatile acyclic dienes.

Materials:

-

This compound (MTAD)

-

Isoprene, freshly distilled

-

Anhydrous chloroform (CHCl₃)

Procedure:

-

In a sealed tube or a pressure-rated flask, dissolve MTAD (1.0 mmol) in anhydrous chloroform (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add freshly distilled isoprene (1.5 mmol) to the cooled solution.

-

Seal the vessel and allow it to slowly warm to room temperature.

-

Let the reaction stir at room temperature for 12-24 hours, monitoring the disappearance of the pink color of MTAD by TLC.

-

Upon completion, carefully vent the vessel in a fume hood.

-

Remove the solvent under reduced pressure.

-

Purify the product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient).

Protocol 3: Reaction of MTAD with an Aromatic Diene (Anthracene)

This protocol is based on a general procedure for the Diels-Alder reaction of anthracene.

Materials:

-

This compound (MTAD)

-

Anthracene

-

Toluene or Xylene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine MTAD (1.0 mmol) and anthracene (1.0 mmol) in toluene (15 mL).

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene).

-